molecular formula C10H6BrClFN B2521369 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline CAS No. 2418644-92-3

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline

Cat. No.: B2521369
CAS No.: 2418644-92-3
M. Wt: 274.52
InChI Key: OJIYIVJTAGCXEG-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline is a complex organic compound with the molecular formula C10H6BrClFN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline typically involves multi-step organic reactions. One common method includes the halogenation of 3-methylisoquinoline, followed by selective bromination, chlorination, and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, while chlorination and fluorination may involve reagents like thionyl chloride (SOCl2) and Selectfluor, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-5-chloro-8-fluoroisoquinoline: Lacks the methyl group at the 3-position.

    5-Chloro-8-fluoro-3-methylisoquinoline: Lacks the bromine atom at the 6-position.

    6-Bromo-8-fluoro-3-methylisoquinoline: Lacks the chlorine atom at the 5-position.

Uniqueness

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to its analogs .

Properties

IUPAC Name

6-bromo-5-chloro-8-fluoro-3-methylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN/c1-5-2-6-7(4-14-5)9(13)3-8(11)10(6)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYIVJTAGCXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC(=C2Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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